molecular formula C12H8INO B3363586 5-Iodo-6-methoxynaphthalene-1-carbonitrile CAS No. 103604-48-4

5-Iodo-6-methoxynaphthalene-1-carbonitrile

Cat. No.: B3363586
CAS No.: 103604-48-4
M. Wt: 309.1 g/mol
InChI Key: DHMJKHNLPGQGDX-UHFFFAOYSA-N
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Description

5-Iodo-6-methoxynaphthalene-1-carbonitrile is an organic compound with the molecular formula C12H8INO It is a derivative of naphthalene, characterized by the presence of an iodine atom at the 5-position, a methoxy group at the 6-position, and a cyano group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-methoxynaphthalene-1-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Iodination: The naphthalene undergoes iodination at the 5-position using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide.

    Methoxylation: The iodinated naphthalene is then subjected to methoxylation at the 6-position using methanol and a strong base like sodium methoxide.

    Cyanation: Finally, the methoxylated naphthalene is treated with a cyanating agent such as copper(I) cyanide to introduce the cyano group at the 1-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-methoxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azido, thiocyano, or other substituted naphthalenes are formed.

    Oxidation Products: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.

    Reduction Products: Reduction typically yields naphthalenes with reduced functional groups.

    Coupling Products: Coupling reactions produce biaryl or alkyl-substituted naphthalenes.

Scientific Research Applications

5-Iodo-6-methoxynaphthalene-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-6-methoxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-methoxynaphthalene-1-carbonitrile: Similar structure with a bromine atom instead of iodine.

    5-Chloro-6-methoxynaphthalene-1-carbonitrile: Similar structure with a chlorine atom instead of iodine.

    5-Fluoro-6-methoxynaphthalene-1-carbonitrile: Similar structure with a fluorine atom instead of iodine.

Uniqueness

5-Iodo-6-methoxynaphthalene-1-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior and interactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-iodo-6-methoxynaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO/c1-15-11-6-5-9-8(7-14)3-2-4-10(9)12(11)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMJKHNLPGQGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC(=C2C=C1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559178
Record name 5-Iodo-6-methoxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103604-48-4
Record name 5-Iodo-6-methoxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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